molecular formula C23H39NO2 B1670232 D-erythro-MAPP CAS No. 143492-38-0

D-erythro-MAPP

Cat. No.: B1670232
CAS No.: 143492-38-0
M. Wt: 361.6 g/mol
InChI Key: YLAZEWZHIRBZDA-NFBKMPQASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-erythro-MAPP involves the reaction of myristoyl chloride with (1S,2R)-2-amino-1-phenyl-1-propanol under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound’s synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of automated reactors and advanced purification techniques to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

D-erythro-MAPP primarily undergoes reactions typical of amides and alcohols. These include:

Common Reagents and Conditions

Major Products

Properties

IUPAC Name

N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAZEWZHIRBZDA-NFBKMPQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00931906
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60847-25-8, 143492-38-0
Record name 2-(N-Myristoylamino)-1-phenyl-1-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Erythro-MAPP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00931906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action for (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP)?

A1: this compound functions as an inhibitor of alkaline ceramidase. [, ] By inhibiting this enzyme, this compound prevents the breakdown of ceramide, leading to an increase in intracellular ceramide levels. [, ] This increase in ceramide can then influence various cellular processes, including apoptosis and the modulation of hematopoietic cell fates. []

Q2: What specific cellular responses have been observed with this compound treatment in scientific studies?

A2: In studies using boar spermatozoa, this compound was found to enhance acrosomal exocytosis triggered by calcium and the calcium ionophore A23187. [] This suggests a potential role for ceramide in the intricate signaling pathways governing acrosomal exocytosis during fertilization. Additionally, this compound, in conjunction with tumor necrosis factor (TNF), demonstrated a significant impact on the functional properties of human hematopoietic stem cells. [] The combination led to a reduction in the cells' ability to generate colony-forming cells in long-term cultures, suggesting ceramide's role in modulating hematopoietic cell fate decisions. []

Q3: Are there any studies examining the impact of this compound on vascular function?

A3: While not explicitly investigated, research on diabetic mouse models suggests a potential link between this compound's influence on ceramide pathways and vascular function. [] The study found that sphingomyelinase (SMase), which ultimately increases ceramide levels, induces distinct vascular responses in diabetic mice. [] Although this compound's direct effects weren't assessed in this context, the findings highlight the potential interplay between ceramide modulation and vascular reactivity, particularly in a diabetic setting.

Q4: Does this compound impact other sphingolipid signaling pathways?

A4: Research suggests that this compound's influence might extend beyond just ceramide. A study focusing on the yeast protein Izh2p, a receptor implicated in various cellular functions, revealed that this compound inhibited the protein's effect on iron uptake. [] This, coupled with findings of this compound's influence on sphingoid base levels and dependence on sphingoid base-sensing kinases, suggests a broader impact on sphingolipid signaling pathways. [] This highlights the intricate and interconnected nature of sphingolipid signaling and the potential for this compound to modulate various downstream effects.

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